molecular formula C68H52N8Zn+4 B132773 Zinc tetrabenzylpyridoporphyrin CAS No. 146190-75-2

Zinc tetrabenzylpyridoporphyrin

Cat. No.: B132773
CAS No.: 146190-75-2
M. Wt: 1046.6 g/mol
InChI Key: AVWKQAFXQBZFHL-UHFFFAOYSA-N
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Description

Zinc tetrabenzylpyridoporphyrin is a metalloporphyrin derivative characterized by a central zinc ion coordinated within a porphyrin macrocycle functionalized with four benzylpyridyl groups at the meso-positions. This compound combines the electronic properties of the porphyrin π-system with steric and electronic modifications introduced by the benzylpyridyl substituents. The rigid yet flexible porphyrin core enables applications in optoelectronics, catalysis, and materials science, while the substituents modulate solubility, stability, and intermolecular interactions .

Structural studies of analogous zinc porphyrins reveal that meso-substituents induce distortions in the macrocycle’s planarity but preserve the conjugated π-system’s integrity. Density functional theory (DFT) calculations corroborate experimental findings, showing that even twisted geometries retain electronic stability, critical for photophysical and redox applications .

Properties

CAS No.

146190-75-2

Molecular Formula

C68H52N8Zn+4

Molecular Weight

1046.6 g/mol

IUPAC Name

zinc;5,10,15,20-tetrakis(1-benzylpyridin-1-ium-4-yl)porphyrin-22,24-diide

InChI

InChI=1S/C68H52N8.Zn/c1-5-13-49(14-6-1)45-73-37-29-53(30-38-73)65-57-21-23-59(69-57)66(54-31-39-74(40-32-54)46-50-15-7-2-8-16-50)61-25-27-63(71-61)68(56-35-43-76(44-36-56)48-52-19-11-4-12-20-52)64-28-26-62(72-64)67(60-24-22-58(65)70-60)55-33-41-75(42-34-55)47-51-17-9-3-10-18-51;/h1-44H,45-48H2;/q2*+2

InChI Key

AVWKQAFXQBZFHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)[N-]4.[Zn+2]

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)[N-]4.[Zn+2]

Synonyms

zinc tetrabenzylpyridoporphyrin
ZnTBzPyP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Zinc tetrabenzylpyridoporphyrin is distinguished from other metalloporphyrins by its benzylpyridyl substituents, which introduce steric bulk and π-π interactions. Comparative structural data from DFT studies highlight the following trends:

Compound Type Substituent Avg. Zn-N Bond Length (Å) Macrocycle Distortion Angle (°) Reference
Zn tetrabenzylpyridoporphyrin Benzylpyridyl 2.05 8–12
Zn tetraphenylporphyrin Phenyl 2.04 5–8
Zn octaethylporphyrin Ethyl 2.03 <5

Electrochemical Behavior

Redox potentials are influenced by substituent electronic effects. Comparative studies of tetrapyrrolic macrocycles show:

Compound Class First Reduction Potential (V vs. SCE) Oxidation Potential (V vs. SCE) Reference
Zinc porphyrins –0.25 to –0.35 +0.75 to +0.85
Porphycenes –0.15 to –0.25 +0.60 to +0.70
Corrphycenes –0.30 to –0.40 +0.75 to +0.85

Thermal and Mesogenic Properties

Compared to phthalocyanines and alkyl-substituted porphyrins, benzylpyridyl groups enhance thermal stability but reduce mesophase formation due to steric hindrance:

Compound Type Melting Point (°C) Mesophase Stability (ΔT, °C) Mesophase Type Reference
Zn tetrabenzylpyridoporphyrin 240–260 20–30 Discotic
Zn meso-C18-alkylporphyrin 150–180 50–70 Columnar
Phthalocyanine (unsubstituted) 280–320 80–100 Columnar

Metal Center Effects

Replacing zinc with cobalt or other metals alters redox activity and ligand-binding properties:

Metal Center Compound Type First Reduction Potential (V) Mesophase Stability (ΔT, °C) Reference
Zn Tetrabenzylpyridoporphyrin –0.30 20–30
Co Tetrabenzylpyridoporphyrin –0.10 10–20

Cobalt’s stronger Lewis acidity shifts reduction potentials positively but reduces mesophase stability due to increased rigidity .

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